

Application Notes and Protocols: Utilizing Timcodar in Mycobacterium tuberculosis Infected Macrophage Models

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Compound of Interest

Compound Name: *Timcodar*

Cat. No.: *B1681317*

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Introduction

Mycobacterium tuberculosis (*M. tuberculosis*), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. The ability of *M. tuberculosis* to survive and persist within these phagocytic cells is a key aspect of its pathogenesis and presents a significant challenge for effective treatment. One of the mechanisms contributing to the survival of *M. tuberculosis* within macrophages is the expression of efflux pumps, which can actively transport antimicrobial agents out of the bacterium, thereby reducing their intracellular concentration and efficacy.

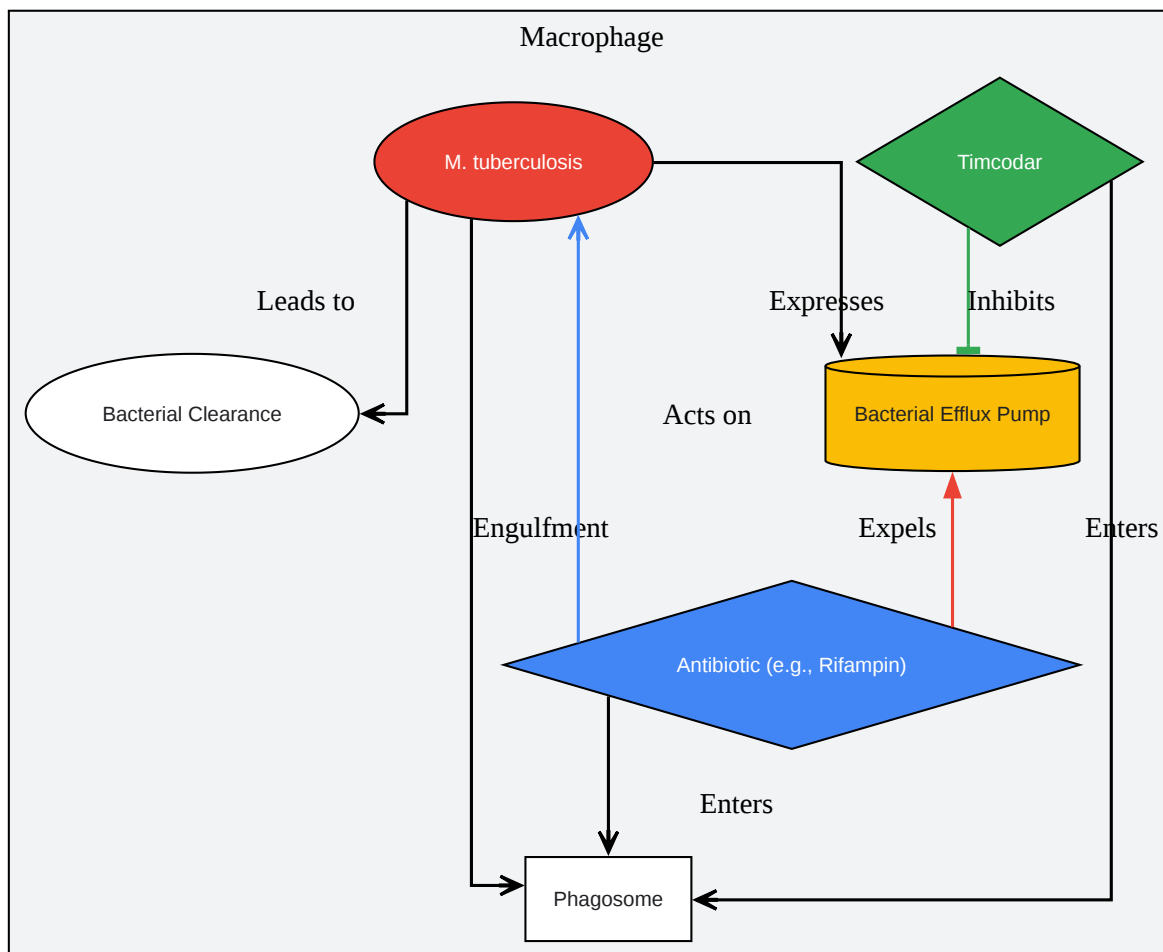
Timcodar (formerly VX-853) is an efflux pump inhibitor that has demonstrated significant potential in augmenting the activity of antituberculosis drugs.^{[1][2]} When used in combination with existing anti-TB agents, **Timcodar** has been shown to enhance their potency against *M. tuberculosis*, particularly within the context of infected macrophages.^{[1][2]} These application notes provide a comprehensive overview of the use of **Timcodar** in *M. tuberculosis* infected macrophage models, including its mechanism of action, protocols for in vitro studies, and a summary of key quantitative data.

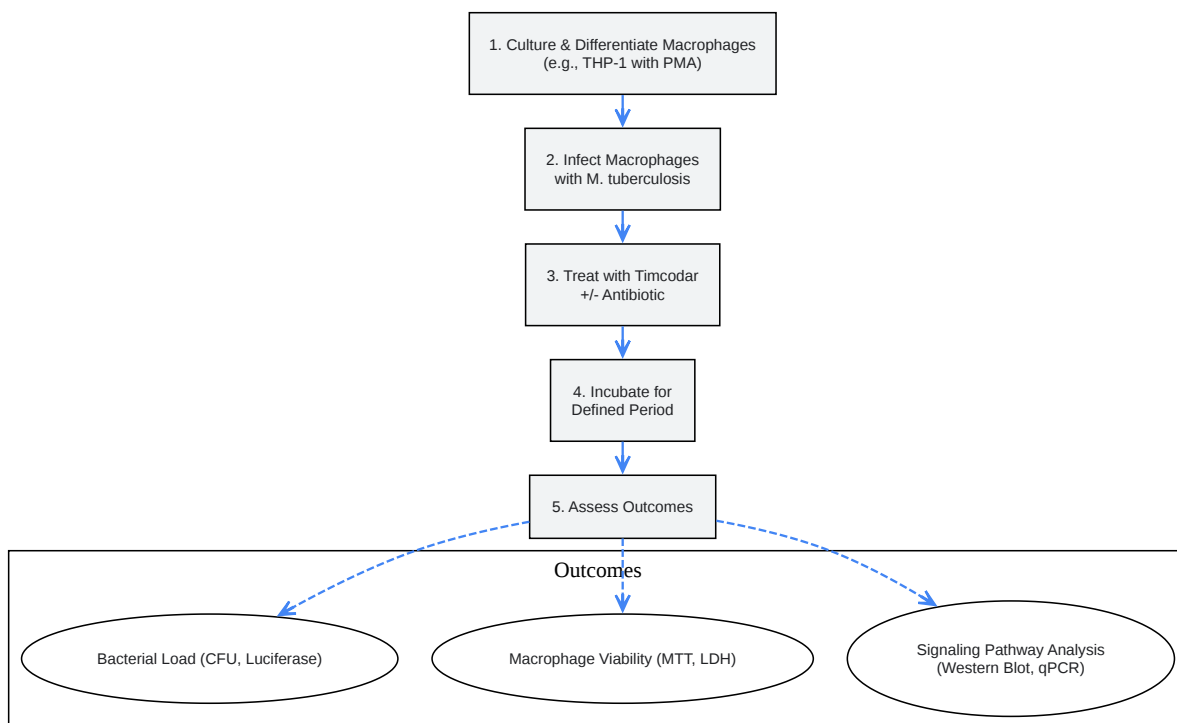
Mechanism of Action

Timcodar's primary mechanism of action is the inhibition of bacterial efflux pumps. In *M. tuberculosis*, these pumps can be induced upon infection of macrophages, contributing to tolerance against antibiotics like rifampin (RIF).[1] By blocking these pumps, **Timcodar** increases the intracellular concentration of co-administered antibiotics, thereby enhancing their bactericidal or bacteriostatic effects.[1] While the primary target of **Timcodar** is the mycobacterial efflux pump, the improved efficacy of antibiotics within the macrophage can indirectly influence host cell signaling pathways involved in the control of *M. tuberculosis* infection, such as autophagy and apoptosis. The potentiation of antibiotic activity by **Timcodar** appears to be complex and dependent on the specific drug it is combined with, suggesting the involvement of both bacterial and host-targeted mechanisms.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **Timcodar** and a general experimental workflow for its evaluation in macrophage models.





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References

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